molecular formula C12H7Cl2N3 B5379316 5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B5379316
M. Wt: 264.11 g/mol
InChI Key: NXCKYHALRYIAFN-UHFFFAOYSA-N
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Description

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to both the triazole and phenyl rings. It has a molecular formula of C11H6Cl2N3 and a molecular weight of 252.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 2-chloropyridine-3-carboxylic acid under acidic conditions to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-[1,2,4]triazolo[4,3-a]pyridine
  • [1,2,4]triazolo[4,3-a]quinoxaline
  • [1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both chlorine atoms on the triazole and phenyl rings, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-5-2-1-4-8(9)12-16-15-11-7-3-6-10(14)17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKYHALRYIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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